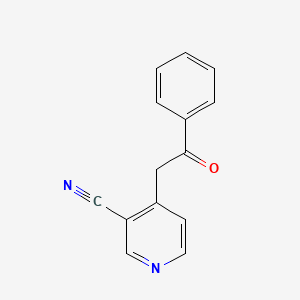

4-(2-Oxo-2-phenylethyl)nicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenacylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-9-13-10-16-7-6-12(13)8-14(17)11-4-2-1-3-5-11/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDMSIWINXVVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C(C=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 2 Oxo 2 Phenylethyl Nicotinonitrile

Precursor Chemistry and Starting Material Derivatization Strategies

The construction of the 4-(2-Oxo-2-phenylethyl)nicotinonitrile scaffold relies on the selection of appropriate precursors that provide the necessary carbon and nitrogen atoms for the pyridine (B92270) ring and its substituents. A key precursor for introducing the 2-oxo-2-phenylethyl moiety is 1-phenylbutane-1,3-dione (more commonly known as benzoylacetone). This β-dicarbonyl compound contains the intact C(=O)CH2C(=O)Ph fragment, which can be incorporated into the final structure through cyclization reactions.

Other crucial starting materials are active methylene (B1212753) compounds that provide the cyano group and part of the pyridine backbone. These include:

Malononitrile (B47326): A common C3 synthon used in multicomponent reactions for pyridine synthesis. researchgate.netekb.eg

Ethyl cyanoacetate (B8463686): Used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile (2-pyridone) derivatives. ekb.egnih.gov

Cyanoacetamide: A precursor in the Guareschi-Thorpe reaction for pyridine synthesis.

2-Cyanothioacetamide (B47340): Employed for the synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitriles (2-thiopyridones). nih.gov

In many synthetic strategies, a 2-oxo- or 2-chloro-nicotinonitrile derivative is first synthesized and then serves as an advanced precursor for further modifications. A common derivatization is the conversion of a 2-oxo-nicotinonitrile (a pyridone) into a more reactive 2-chloro-nicotinonitrile. This is typically achieved by heating the pyridone precursor with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). ekb.egnih.govchem-soc.si The resulting 2-chloro derivative is a versatile intermediate for introducing various functionalities at the C2 position via nucleophilic substitution.

Another derivatization strategy involves the reaction of 2-pyridone precursors with reagents like ethyl chloroacetate (B1199739) to yield O-alkylated products, which can be further transformed, for example, by reacting with hydrazine (B178648) hydrate (B1144303) to produce hydrazide derivatives. researchgate.net These derivatization pathways highlight the importance of 2-oxonicotinonitriles as key synthons in this area of chemistry. nih.gov

Reaction Pathways and Mechanisms for Nicotinonitrile Formation

The formation of the nicotinonitrile ring system is accomplished through several key reaction pathways, often involving a sequence of condensation, addition, and cyclization steps.

One-Pot and Multicomponent Approaches

Multicomponent reactions (MCRs) are highly efficient methods for synthesizing complex molecules like nicotinonitriles in a single step from three or more starting materials. nih.gov These reactions are advantageous due to their operational simplicity, time and energy savings, and high atom economy. nih.govacsgcipr.org

A prevalent one-pot synthesis for related 2-oxo-nicotinonitrile precursors involves the condensation of an aldehyde, a ketone (or β-dicarbonyl compound), ethyl cyanoacetate, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). ekb.egnih.gov For the synthesis of a structure related to this compound, benzoylacetone (B1666692) would serve as the ketone component. The reaction proceeds through a series of tandem Knoevenagel condensation, Michael addition, and cyclodehydration steps to yield the final substituted pyridine ring. nih.govorganic-chemistry.org These reactions are often conducted in refluxing ethanol (B145695), sometimes with a basic catalyst like piperidine (B6355638). nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Four-Component | Aldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl Cyanoacetate, Ammonium Acetate | Piperidine, Ethanol, Ambient Temp. | 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile | nih.gov |

| Four-Component | 3,4-Dimethoxy-acetophenone, Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate | K₂CO₃, Ethanol, Reflux | 4,6-Disubstituted-3-cyano-2(1H)-pyridinone | ekb.eg |

| Three-Component | Alkynone, 1,3-Dicarbonyl Compound, Ammonium Acetate | Ethanol, Reflux | Polysubstituted Pyridine | organic-chemistry.org |

Cyclocondensation Reactions

Cyclocondensation is the pivotal step in forming the heterocyclic ring. In the context of nicotinonitrile synthesis, this typically involves the ring closure of a functionalized open-chain intermediate. The Guareschi-Thorpe reaction, a classic example, involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base to form a 2-pyridone derivative. acsgcipr.org

Another significant pathway begins with the formation of a chalcone-like intermediate, an α,β-unsaturated ketone. For instance, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be cyclized with malononitrile in refluxing ethanol with ammonium acetate as the catalyst and nitrogen source to produce a 2-amino-nicotinonitrile derivative. nih.gov The mechanism involves an initial Michael addition of the malononitrile anion to the chalcone (B49325), followed by intramolecular cyclization and subsequent oxidation or dehydration to achieve the aromatic pyridine ring. researchgate.netnih.gov

S-Alkylation Reactions

While not a direct route to the C-alkylation pattern of the target compound, S-alkylation reactions are fundamental in the synthesis of related nicotinonitrile derivatives and illustrate important reactivity principles. The synthesis starts with a 2-thioxo-nicotinonitrile precursor, which is often prepared by reacting a chalcone with 2-cyanothioacetamide in the presence of a base like piperidine or morpholine (B109124). nih.gov

The resulting nicotinonitrile-2-thiolate salt can then be S-alkylated using an alkylating agent, such as phenacyl bromide, in a solvent like ethanol with a base like potassium carbonate to yield the corresponding 2-(benzoylmethylthio) derivative. researchgate.net Similarly, refluxing a 4,6-diaryl-3-cyanopyridine-2-thione with chloroacetic acid in the presence of ethanolic KOH yields a 2-(carboxymethylthio)nicotinonitrile derivative. ekb.eg These reactions demonstrate the utility of the thione group as a handle for introducing various side chains at the C2 position.

| Precursor | Alkylating Agent | Conditions | Product | Reference |

| Nicotinonitrile-2-thiolate | Phenacyl bromide | K₂CO₃, Ethanol | Benzoylmethylthio derivative | researchgate.net |

| 4,6-Diaryl-3-cyanopyridine-2-thione | Chloroacetic acid | KOH, Ethanol, Reflux | 2-(Carboxymethylthio)nicotinonitrile | ekb.eg |

Nucleophilic Addition and Intramolecular Cyclisation Pathways

The formation of the nicotinonitrile ring is fundamentally governed by a sequence of nucleophilic additions and intramolecular cyclizations. quimicaorganica.orgchemtube3d.com A common mechanistic sequence in multicomponent reactions is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile. nih.gov This is followed by a Michael-type nucleophilic addition of an enolate (derived from a ketone or β-dicarbonyl compound) to the newly formed α,β-unsaturated system. researchgate.netacsgcipr.org

The resulting open-chain intermediate contains all the necessary atoms for the ring. Intramolecular cyclization then occurs, where a nucleophilic group (often an amine derived from ammonium acetate or an enamine tautomer) attacks an electrophilic center like a carbonyl or nitrile group. researchgate.netmdpi.com The final step is typically a dehydration or dehydrogenation reaction that leads to the stable, aromatic nicotinonitrile ring. This mechanistic paradigm underscores the majority of synthetic routes to substituted pyridines. researchgate.net

Catalytic Systems and Reaction Optimization

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in nicotinonitrile synthesis. Basic catalysts are most commonly employed to facilitate condensation and addition reactions by generating the required nucleophiles (e.g., enolates, carbanions).

Commonly used catalysts include:

Organic Bases: Piperidine nih.govchem-soc.si, triethylamine (B128534) ekb.eg, and morpholine ekb.eg are frequently used in stoichiometric or catalytic amounts.

Inorganic Bases: Potassium carbonate (K₂CO₃) is a widely used base, sometimes in nanoparticle form (K₂CO₃-NPs) to enhance catalytic activity. ekb.egresearchgate.netekb.eg

Ammonium Acetate: This reagent often serves a dual role as both the nitrogen source for the pyridine ring and a catalyst. ekb.egnih.govorganic-chemistry.org

Reaction optimization involves systematically varying parameters to improve outcomes. researchgate.net Key factors include the solvent, temperature, and choice of catalyst. Ethanol is a common solvent, and reactions are often performed under reflux to ensure completion. researchgate.netekb.eg Dimethylformamide (DMF) is also used, particularly in reactions involving isothiocyanates. nih.gov Modern synthetic approaches may employ microwave irradiation to reduce reaction times and improve yields. researchgate.net The optimization process aims to find a balance between reaction rate, yield, and purity of the final product.

| Catalyst | Reaction Type | Solvent | Reference |

| Piperidine | Multicomponent Condensation | Ethanol | nih.gov |

| Potassium Carbonate | Multicomponent Condensation | Ethanol | ekb.eg |

| Triethylamine | Condensation | Ethanol | ekb.eg |

| K₂CO₃-NPs | Nucleophilic Addition/Cyclization | - | researchgate.net |

| Ammonium Acetate | Three-Component Heteroannulation | Ethanol | organic-chemistry.org |

Role of Catalysts and Reagents

The synthesis of nicotinonitrile derivatives, including this compound, often involves multicomponent reactions where the choice of catalyst is pivotal. nih.govekb.eg A common approach is a one-pot synthesis, which is valued for its efficiency and cost-effectiveness. nih.gov

In analogous syntheses of nicotinonitriles, various catalysts and reagents have been utilized to facilitate the condensation of reactants. For instance, in the synthesis of related pyridone structures, ammonium acetate serves as a key reagent, often in the presence of a catalytic amount of a base like piperidine. nih.gov Other basic catalysts such as triethylamine and K2CO3 have also been reported to be effective in promoting the cyclization reactions that form the pyridine ring. ekb.eg In some procedures, phosphorus oxychloride (POCl3) is used, which can act as both a reagent and a solvent. mdpi.commdpi.com

For greener synthetic approaches, nanomagnetic metal-organic frameworks (MOFs) have been developed as reusable and efficient catalysts. nih.gov For example, a Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst has been successfully used in the four-component reaction of 3-oxo-3-phenylpropanenitrile, ammonium acetate, an acetophenone (B1666503) derivative, and an aldehyde to produce nicotinonitrile derivatives in high yields. nih.gov

The key reagents in the synthesis of the core nicotinonitrile structure typically include a ketone (like acetophenone), an aldehyde, and a source of the nitrile group, often from compounds like ethyl cyanoacetate or malononitrile, along with an ammonium salt to provide the nitrogen for the pyridine ring. nih.govekb.eg

Table 1: Catalysts and Reagents in Nicotinonitrile Synthesis

| Catalyst/Reagent | Role | Reference |

|---|---|---|

| Ammonium Acetate | Nitrogen source and catalyst | nih.gov |

| Piperidine | Base catalyst | nih.gov |

| Triethylamine | Base catalyst | ekb.eg |

| K2CO3 | Base catalyst | ekb.eg |

| Phosphorus Oxychloride (POCl3) | Reagent and solvent | mdpi.commdpi.com |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Heterogeneous catalyst | nih.gov |

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions significantly impacts the yield and purity of the synthesized this compound. Ethanol is a commonly employed solvent in these syntheses, often used under reflux conditions for several hours. nih.govekb.eg The reaction temperature and time are critical parameters that need to be optimized to ensure the completion of the reaction while minimizing the formation of byproducts. For instance, a typical procedure involves refluxing the reaction mixture in ethanol for 2 to 8 hours. nih.govmdpi.com

The effect of the solvent on reaction yield has been noted in related syntheses. While ethanol is frequently used, other solvents such as methanol, acetonitrile, and even water have been investigated. researchgate.net In some cases, solvent-free conditions, particularly in conjunction with specialized catalysts, have proven to be highly effective, leading to excellent yields and shorter reaction times. nih.gov For example, using the Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst at 110 °C under solvent-free conditions afforded nicotinonitrile derivatives in yields ranging from 68–90% within 40–60 minutes. nih.gov

Table 2: Solvent Effects and Reaction Conditions

| Solvent | Conditions | Observations | Reference |

|---|---|---|---|

| Ethanol | Reflux, 2-8 hours | Commonly used, provides good yields for many nicotinonitrile syntheses. | nih.govekb.eg |

| Dioxane | Recrystallization | Used for purification of the final product. | nih.gov |

| Ethanol/Dioxane | Recrystallization | Used for purification. | nih.gov |

| Solvent-Free | 110 °C, 40-60 minutes with specific catalyst | Excellent yields and short reaction times. | nih.gov |

| Water | Microwave irradiation, 140 °C, 30 min | Used as a green solvent in microwave-assisted synthesis. | nih.gov |

Advanced Synthetic Techniques

To enhance the efficiency and environmental friendliness of the synthesis of this compound and related compounds, advanced synthetic methodologies have been explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including nicotinonitrile derivatives. mdpi.comarkat-usa.org

In a typical microwave-assisted procedure, the reactants are mixed in a suitable solvent (or sometimes solvent-free) and irradiated in a microwave reactor at a specific temperature and power. For example, the synthesis of certain formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors was completed in 20 minutes at 150 °C using microwave irradiation, a significant improvement over conventional methods. mdpi.com Similarly, other syntheses have reported reaction times as short as 3-5 minutes under microwave conditions. arkat-usa.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com In the context of synthesizing this compound, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in microwave-assisted synthesis is a prime example of a green chemistry approach. nih.gov Furthermore, the development of heterogeneous catalysts, such as the nanomagnetic metal-organic framework mentioned earlier, aligns with green chemistry principles as they can be easily separated from the reaction mixture by an external magnet and reused, minimizing waste. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or specific catalysts, represent another significant step towards a more sustainable synthesis process. nih.govmdpi.com These methods not only reduce the environmental impact but also often lead to improved reaction efficiency.

Chemical Reactivity and Transformation of 4 2 Oxo 2 Phenylethyl Nicotinonitrile Derivatives

Functional Group Interconversions at the Nicotinonitrile Core

The nicotinonitrile core of the parent molecule can undergo several key functional group interconversions, primarily involving the 2-position of the pyridine (B92270) ring, which is often in its 2-oxo (pyridinone) form in synthetic precursors.

A significant transformation is the conversion of the 2-oxo group into a 2-chloro substituent. This is typically achieved by treating the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). This reaction is crucial as the resulting 2-chloronicotinonitrile is a highly valuable intermediate. The chlorine atom at the 2-position is a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide range of functionalities. For instance, 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile has been synthesized from its corresponding 2-oxo precursor using this method. wikipedia.org

Another important interconversion is the reaction of the 2-oxo group to form a 2-thioxo (pyridinethione) derivative. This transformation can be accomplished using thiating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The formation of the thione is confirmed by the appearance of a characteristic C=S stretching band in the IR spectrum and the disappearance of the C=O band. wikipedia.org

The cyano group (C≡N) itself is also a site for potential interconversion, although it is often retained for its electronic properties and its role in directing cyclization reactions.

Ring Transformations and Rearrangement Reactions

The nicotinonitrile framework can be utilized to construct fused heterocyclic systems through ring transformation and cyclization reactions. A prominent example is the synthesis of furo[2,3-b]pyridine (B1315467) derivatives. This transformation is often accomplished via the Thorpe-Ziegler reaction. wikipedia.orgbuchler-gmbh.com The process typically involves the O-alkylation of a 2-oxo-nicotinonitrile precursor with a reagent like chloroacetone (B47974) to yield a 2-(2-oxopropoxy)nicotinonitrile derivative. Subsequent intramolecular cyclization, usually under basic conditions (e.g., sodium methoxide), leads to the formation of the fused furan (B31954) ring. nih.govlscollege.ac.in The mechanism involves the deprotonation of the active methylene (B1212753) group of the alkoxy side chain, followed by nucleophilic attack on the cyano group and subsequent tautomerization to form the stable aromatic furo[2,3-b]pyridine system. nih.govresearchgate.net

Furthermore, the nicotinonitrile skeleton serves as a precursor for fused pyrazole (B372694) systems. For instance, 2-hydrazinylnicotinonitrile derivatives can undergo condensation with β-diketones like acetylacetone (B45752) to yield pyrazolo[3,4-b]pyridine structures. buchler-gmbh.com These reactions expand the structural diversity achievable from the initial nicotinonitrile scaffold.

Table 1: Examples of Ring Transformation Reactions

| Starting Material | Reagents & Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(2-Oxopropoxy)-4-aryl-6-(thiophen-2-yl)nicotinonitrile | Sodium methoxide (B1231860), ethanol (B145695), reflux | 3-Amino-2-acetyl-4-aryl-6-(thiophen-2-yl)furo[2,3-b]pyridine | Thorpe-Ziegler Cyclization | lscollege.ac.in |

| 2-Hydrazinyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile | Acetylacetone, ethanol, reflux | 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3,5-dimethyl-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine | Condensation/Cyclization | buchler-gmbh.com |

Derivatization Strategies and Analogue Synthesis

A key strategy for modifying the properties of 4-(2-oxo-2-phenylethyl)nicotinonitrile derivatives is the introduction of additional heterocyclic rings. This is often achieved by leveraging the reactivity of functional groups introduced onto the nicotinonitrile core.

One common method involves the 2-chloronicotinonitrile intermediate. Reaction with hydrazine (B178648) hydrate (B1144303) converts the 2-chloro group to a 2-hydrazinyl group. buchler-gmbh.comnih.gov This hydrazinyl derivative is a versatile building block. For example, it can be reacted with β-dicarbonyl compounds, such as acetylacetone or 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, to construct pyrazole rings attached to the pyridine core. buchler-gmbh.com Similarly, reaction with hydrazonoyl chlorides can lead to the formation of fused triazolopyridine systems. researchgate.net Another approach involves the reaction with ethyl 2-azidoacetate in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) to form 1,4-disubstituted triazoles. rsc.org

The phenylethyl ketone moiety offers sites for chemical modification at both the carbonyl group and the adjacent methylene bridge, which is an active methylene group. rsc.orgajrconline.org The carbonyl group is susceptible to standard ketone reactions, such as nucleophilic addition. masterorganicchemistry.comyoutube.com For example, it can react with reducing agents like sodium borohydride (B1222165) to form the corresponding secondary alcohol.

The active methylene group, positioned between the pyridine ring and the carbonyl group, can be a site for alkylation or condensation reactions under appropriate basic conditions. For instance, S-alkylation of related pyridinethione precursors with phenacyl chloride introduces this moiety, and subsequent reactions can occur at this position. mdpi.com Oxidation of the phenacyl group to an α-diketone has also been reported in related systems, particularly when facilitated by a heteroatom at the 6-position of the pyridine ring. rsc.org

Halogenation is a primary strategy for activating the nicotinonitrile core for further derivatization. As detailed in section 3.1, the most significant halogenation is the conversion of the 2-oxo group to a 2-chloro group using reagents like POCl₃. wikipedia.orgrsc.org This reaction is a cornerstone in the synthesis of diverse nicotinonitrile analogues.

The resulting 2-chloro derivative is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom can be readily displaced by a variety of nucleophiles. For example, reaction with malononitrile (B47326) in the presence of a base like triethylamine (B128534) (TEA) results in the substitution of the chlorine with a dicyanomethyl group. buchler-gmbh.com Reaction with amines, such as n-octylamine, can lead to the formation of 2-aminonicotinonitrile derivatives. wikipedia.org These substituent exchange reactions provide a powerful tool for introducing a wide array of functional groups and building molecular complexity.

Reactivity Towards Various Chemical Reagents

The reactivity of this compound derivatives is dictated by the interplay of their constituent functional groups. A summary of their reactivity towards common classes of reagents is presented below.

Chlorinating Agents (e.g., POCl₃, PCl₅): These reagents are used to convert the 2-oxo (pyridinone) functionality into a 2-chloro group, which is a key step for activating the pyridine ring for nucleophilic substitution. wikipedia.org

Thiating Agents (e.g., Lawesson's Reagent, P₄S₁₀): These reagents convert the 2-oxo group into a 2-thioxo group, providing an alternative scaffold for further reactions. wikipedia.org

Nucleophiles (e.g., Hydrazine, Amines, Malononitrile): These reagents readily react with 2-chloronicotinonitrile intermediates. Hydrazine hydrate introduces a hydrazinyl group, which is a precursor for pyrazole synthesis. buchler-gmbh.com Amines displace the chloro group to form 2-amino derivatives. wikipedia.org Carbon nucleophiles like malononitrile also participate in substitution reactions. buchler-gmbh.com

Bases (e.g., Sodium Methoxide, Triethylamine): Bases are crucial for promoting cyclization reactions, such as the Thorpe-Ziegler cyclization to form furo[2,3-b]pyridines, and for facilitating substitution reactions with carbon nucleophiles. buchler-gmbh.comlscollege.ac.in

Isothiocyanates (e.g., Phenyl isothiocyanate): These reagents react with the N-H of the 2-oxo-1,2-dihydropyridine ring to form N-carbothioamide derivatives. wikipedia.org

Diketones and Related Compounds (e.g., Acetylacetone): These bifunctional reagents react with hydrazinyl derivatives to form new heterocyclic rings, such as pyrazoles, fused or attached to the pyridine core. buchler-gmbh.com

Table 2: Summary of Reactivity with Various Reagents

| Reagent Class | Specific Reagent Example | Target Site | Resulting Transformation/Product | Reference |

|---|---|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | 2-Oxo group | Conversion to 2-Chloro group | wikipedia.org |

| Thiating Agent | Phosphorus pentasulfide (P₄S₁₀) | 2-Oxo group | Conversion to 2-Thioxo group | wikipedia.org |

| Nitrogen Nucleophile | Hydrazine hydrate (NH₂NH₂·H₂O) | 2-Chloro group | Formation of 2-Hydrazinyl derivative | buchler-gmbh.com |

| Carbon Nucleophile | Malononitrile | 2-Chloro group | Substitution to form 2-dicyanomethyl derivative | buchler-gmbh.com |

| Base | Sodium methoxide (NaOMe) | Active methylene in side chain | Catalysis of Thorpe-Ziegler cyclization | lscollege.ac.in |

| Electrophile | Phenyl isothiocyanate | N-H of 2-pyridone | Formation of N-carbothioamide | wikipedia.org |

| Diketone | Acetylacetone | 2-Hydrazinyl group | Formation of pyrazole ring | buchler-gmbh.com |

Advanced Structural Characterization and Computational Analysis of 4 2 Oxo 2 Phenylethyl Nicotinonitrile

Spectroscopic Analysis for Detailed Structural Elucidation

A thorough structural elucidation of 4-(2-Oxo-2-phenylethyl)nicotinonitrile would typically involve a combination of sophisticated spectroscopic techniques to map its molecular framework and confirm its functional groups. However, specific, publicly available data from these methods for this compound is currently unavailable.

Advanced NMR Spectroscopy (2D-NMR, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D-NMR) techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the connectivity of atoms within the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide crucial information about the through-space proximity of protons, helping to define the molecule's three-dimensional conformation in solution. At present, no such detailed 2D-NMR or NOESY data for this compound has been found in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. This is a critical step in confirming the identity of a synthesized or isolated compound. An HRMS analysis of this compound would provide its exact mass, but specific HRMS data for this compound is not documented in available research.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the nitrile (-C≡N), ketone (C=O), and aromatic ring (C=C) functionalities. While the principles of these techniques are well understood, specific and detailed FT-IR and Raman spectral data, including peak assignments for this compound, are not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation and packing in a crystal lattice. A crystallographic study of this compound would yield a wealth of structural information. However, a search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or is not publicly available.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, are frequently used to complement experimental data and provide deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Such calculations for this compound could provide valuable information about its reactivity and electronic transitions. Despite the widespread use of DFT in chemical research, specific computational studies on this compound are not found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, researchers can gain insights into the conformational preferences, flexibility, and stability of a compound. An MD study of this compound would involve:

Force Field Parameterization: Assigning appropriate parameters to describe the forces between atoms in the molecule.

System Setup: Placing the molecule in a simulated environment, typically a solvent box.

Simulation Production: Running the simulation for a sufficient length of time to observe relevant conformational changes.

Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformers, measure dihedral angle distributions, and calculate properties like root-mean-square deviation (RMSD) to assess stability.

Without published research, no data on the stable conformers, energy landscapes, or dynamic behavior of this compound can be presented.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a solved crystal structure, typically obtained through single-crystal X-ray diffraction. The analysis involves mapping properties onto a unique molecular surface, providing detailed information about close contacts between neighboring molecules.

A typical Hirshfeld surface analysis would include:

d_norm surface visualization: To identify key intermolecular contacts, with red spots highlighting interactions shorter than the van der Waals radii.

As no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature, a Hirshfeld surface analysis cannot be performed. Consequently, no data tables detailing the percentage contributions of various intermolecular contacts can be generated.

Pharmacological and Biological Activity Research in Vitro and in Silico Studies

Anticancer and Antiproliferative Activity Investigations

No published studies were found that evaluated the cytotoxic or antiproliferative effects of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

A thorough search for in vitro assays of this compound against the human liver cancer cell line (HepG2), human colon cancer cell line (HCT-116), or human breast cancer cell line (MCF-7) returned no specific data. Research is available for other nicotinonitrile derivatives and various other chemical scaffolds against these cell lines, but not for the specified compound. nih.govnih.govmdpi.comjapsonline.comwaocp.org

There is no available research detailing the molecular mechanisms of this compound. Investigations into its potential to inhibit enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR) or various kinases, have not been published. nih.gov

In line with the lack of mechanistic data, no studies identifying or validating the specific molecular targets of this compound could be located.

Antimicrobial and Antibacterial Activity Assessments (In Vitro)

No scientific reports on the evaluation of this compound for any antimicrobial or antibacterial properties were found.

There is no evidence in the accessible literature of this compound being tested against any strains of Gram-positive or Gram-negative bacteria.

Similarly, no studies concerning the potential antifungal activity of this compound have been published.

Antioxidant Activity Evaluation (In Vitro Assays)

No specific in vitro antioxidant activity data for this compound has been found in published literature.

However, the nicotinonitrile scaffold is a component of various molecules that have been evaluated for their antioxidant properties. For instance, a series of nicotinonitrile derivatives were synthesized and showed promising antioxidant activity, with some compounds demonstrating superior radical scavenging capabilities compared to the standard antioxidant, ascorbic acid, in the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay. nih.gov Other studies on nicotinonitrile-coumarin hybrids and nicotinonitriles with furan (B31954) moieties have also reported potential antioxidant effects based on assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging method. nih.govacs.org These studies suggest that the nicotinonitrile chemical framework can be a basis for developing compounds with antioxidant potential.

Enzyme Inhibition Studies (Excluding clinical data)

There is no specific information available regarding the enzyme inhibition properties of this compound.

Nevertheless, the nicotinonitrile structure is a key feature in many compounds designed as enzyme inhibitors. For example, certain nicotinonitrile-coumarin hybrids have been identified as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, various nicotinonitrile derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and PIM-1 kinase, both of which are targets in cancer therapy. nih.govresearchgate.net One study reported a nicotinonitrile derivative with an IC50 value of 3.6 µM against VEGFR-2. nih.gov These findings highlight the versatility of the nicotinonitrile scaffold in the design of specific enzyme inhibitors. Nitrile-based molecules, in general, are recognized as effective inhibitors of cysteine proteases. nih.gov

In Silico Studies for Drug Discovery and Design

In silico methods are computational techniques used to predict the properties of chemical compounds, aiding in the drug discovery process. For this compound, specific in silico studies are not documented. The following sections discuss the general application of these methods to related compounds.

Specific molecular docking studies for this compound are not available.

Molecular docking is a computational method used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This technique is widely applied to nicotinonitrile derivatives to understand their potential interactions with biological targets. For instance, docking studies have been performed on nicotinonitrile derivatives to investigate their binding modes with enzymes like cyclin-dependent kinase 2 (CDK2), a target in cancer research. sigmaaldrich.com These studies help in rationalizing the observed biological activities and in designing new derivatives with improved potency.

Table 1: Illustrative Molecular Docking Data for a Nicotinonitrile Derivative with CDK2

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Compound 4 (a pyridine-3-carbonitrile (B1148548) derivative) | CDK2 | - | Not Specified sigmaaldrich.com |

| Compound 9 (a pyridine-3-carbonitrile derivative) | CDK2 | - | Not Specified sigmaaldrich.com |

| Compound 14 (a pyridine-3-carbonitrile derivative) | CDK2 | - | Not Specified sigmaaldrich.com |

| Compound 17 (a pyridine-3-carbonitrile derivative) | CDK2 | - | Not Specified sigmaaldrich.com |

This table is for illustrative purposes and shows the type of data generated from molecular docking studies on related nicotinonitrile derivatives. The specific values for the listed compounds were not provided in the source material. No such data is available for this compound.

No QSAR models have been developed specifically for this compound.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is used to predict the activity of new compounds and to understand the structural features that are important for their activity. Various QSAR models have been developed for different series of nicotinonitrile derivatives to predict their potential as, for example, vasorelaxant agents. These models are valuable tools in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for further experimental testing.

A theoretical ADME profile for this compound is not available in the reviewed literature.

ADME properties are crucial for the success of a drug candidate and can be predicted using computational tools. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of failure in later stages of drug development. For various classes of compounds, including nicotinonitrile derivatives, online tools and specialized software are used to calculate properties such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 2: Illustrative Predicted ADME Properties for a Set of Nicotinonitrile Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Lipinski's Rule of Five Violations |

| Derivative 5c | Not Specified | Not Specified | Not Specified | Not Specified | 0 |

| Derivative 5d | Not Specified | Not Specified | Not Specified | Not Specified | 0 |

| Derivative 5e | Not Specified | Not Specified | Not Specified | Not Specified | 0 |

| Derivative 5h | Not Specified | Not Specified | Not Specified | Not Specified | 0 |

This table is illustrative and shows the type of data generated from ADME prediction studies on related nicotinonitrile derivatives. The specific values for the listed compounds were not provided in the source material. No such data is available for this compound.

Structure-Activity Relationship (SAR) Investigations

No specific structure-activity relationship (SAR) studies for this compound have been reported.

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the nicotinonitrile class of compounds, SAR analyses have been conducted to identify key structural features that determine their potency and selectivity for various biological targets. These studies often involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule and evaluating their biological effects. acs.orgresearchgate.net For instance, the nature and position of substituents on the pyridine (B92270) ring of nicotinonitriles have been shown to be critical for their activity as enzyme inhibitors. researchgate.net

Impact of Substituent Effects on Biological Activity

The biological activity of a compound can be significantly altered by the addition or modification of functional groups. This principle is fundamental to the process of lead optimization in drug discovery. In the context of nicotinonitrile derivatives, the nature of substituents on the core structure dictates the molecule's interaction with its biological target.

Research into analogs of this compound, specifically imidazo[4,5-b]pyridine-based inhibitors of p21-activated kinase 4 (PAK4), provides valuable insights into these substituent effects. PAK4 is a protein that, when overexpressed, is associated with various cancers. mdpi.com A study investigating a series of these inhibitors revealed that the electronic properties of substituents play a crucial role in their inhibitory activity. mdpi.com

The core of this investigation centered on comparing compounds with electron-withdrawing groups (EWGs) versus those with electron-donating groups (EDGs). The in vitro assay results, as measured by the half-maximal inhibitory concentration (IC₅₀), demonstrated a clear trend. For instance, compounds with halogen atoms (EWGs) of varying sizes and electronegativities showed a range of activities, from moderate inhibition to inactivity. mdpi.com Conversely, a compound with a methyl group (an EDG) was found to be inactive. mdpi.com

| Compound | Substituted Group | Property | IC₅₀ against PAK4 (nM) |

|---|---|---|---|

| Compound 1 | -Br | EWG | 5150 |

| Compound 2 | -Cl | EWG | 8533 |

| Compound 3 | -F | EWG | >30,000 |

| Compound 4 | -CH₃ | EDG | >30,000 |

Table 1: In vitro assay results for imidazo[4,5-b]pyridine-based PAK4 inhibitors, analogs of this compound. Data sourced from a study on the effect of substituents on PAK4 inhibition. mdpi.com

Further in silico analysis using molecular docking and fragment molecular orbital (FMO) methods was conducted to understand the structural basis for these activity differences. While initial docking scores and binding energy calculations did not fully correlate with the observed biological activity, the FMO method provided deeper insights. mdpi.com This method calculates the interaction energy between the ligand and specific amino acid residues in the protein's binding site. The results indicated a significant difference in the interaction energies, particularly electrostatic and charge transfer energies, between compounds with EWGs and EDGs at the hinge region (L398, E399) and the gatekeeper residue (M395) of PAK4. mdpi.com This suggests that the electronic nature of the substituent directly influences the key interactions required for potent inhibition.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. dovepress.com This model then serves as a template for designing or identifying new molecules with potentially higher affinity and selectivity.

For a compound like this compound, a pharmacophore model could be developed based on its known active analogs. The process would typically involve:

Feature Identification: Identifying the key chemical features in the active analog that are crucial for binding to the target protein. For the PAK4 inhibitors, these would include the hydrogen bonding interactions with the hinge region and the specific interactions influenced by the electronic nature of the substituents. mdpi.com

Model Generation: Creating a 3D representation of these features with defined distances and angles. This model represents the ideal spatial arrangement for biological activity.

Virtual Screening: Using the pharmacophore model as a query to search large chemical databases for molecules that match the defined features. This can rapidly identify novel scaffolds for further development.

Lead optimization is the iterative process of modifying a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Strategies for optimizing a lead like this compound would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the nicotinonitrile and phenyl rings to understand their impact on activity. The study on PAK4 inhibitors is a prime example of an initial SAR investigation, highlighting the importance of EWGs at a specific position. mdpi.com

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity while maintaining the key interactions for biological activity. For instance, different halogen atoms were explored in the PAK4 inhibitor study. mdpi.com

Scaffold Hopping: Replacing the central chemical scaffold (the nicotinonitrile core) with a different one while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

These computational and synthetic strategies are integral to modern drug discovery, enabling the rational design of more effective therapeutic agents based on an initial hit compound like this compound.

Potential Applications Beyond Traditional Medicinal Chemistry

Materials Science Applications

The development of new materials with tailored optical and electronic properties is a cornerstone of modern technology. The structural motifs within 4-(2-Oxo-2-phenylethyl)nicotinonitrile suggest its potential utility in the creation of sophisticated materials, including those with phosphorescent and sensing capabilities.

Phosphorescent materials, which can store and slowly release light energy, are crucial components in a variety of applications, from organic light-emitting diodes (OLEDs) to bio-imaging. While heavy metal complexes have traditionally dominated this field, there is a growing interest in purely organic, metal-free phosphorescent compounds. acs.org The presence of both a phenyl ketone group and a pyridine (B92270) ring in this compound makes it an intriguing candidate for such applications. Phenyl alkyl ketones are known to exhibit phosphorescence, and the pyridine moiety can further influence the photophysical properties of the molecule. acs.org The combination of these groups could facilitate intersystem crossing, a key process for achieving phosphorescence, leading to the development of novel, metal-free phosphorescent materials.

The detection of specific ions and molecules is of paramount importance in environmental monitoring, industrial process control, and biological research. Fluorosensors and chemosensors are molecules designed to signal the presence of an analyte through a change in their fluorescence or color. Pyridine and cyanopyridine derivatives have been extensively studied as the core structures for such sensors due to the ability of the nitrogen atom in the pyridine ring and the nitrile group to coordinate with metal ions. mdpi.comresearchgate.net This coordination can lead to significant changes in the molecule's electronic structure and, consequently, its photophysical properties. For instance, various cyanopyridine derivatives have been shown to act as selective fluorescent sensors for metal ions such as uranyl (UO₂²⁺) and cadmium (Cd²⁺). bue.edu.egnih.gov Given that this compound contains a cyanopyridine unit, it is plausible that this compound could be developed into a selective sensor for specific cations. The phenacyl group could further modulate the sensor's selectivity and sensitivity.

Catalysis

Catalysis is a fundamental pillar of green chemistry, enabling chemical transformations to proceed with high efficiency and selectivity. The structural features of this compound suggest its potential to act as a ligand in transition metal catalysis or even as a catalyst itself in certain organic reactions.

The development of chiral ligands is central to asymmetric catalysis, which aims to produce a specific stereoisomer of a chiral product. The pyridine nitrogen in this compound provides a coordination site for transition metals, a key feature of many ligands used in catalysis. rsc.org While the parent compound is not chiral, it could serve as a scaffold for the synthesis of chiral derivatives. By introducing chiral centers into the molecule, for example, through asymmetric reduction of the ketone or by derivatization of the pyridine ring, it may be possible to create novel chiral ligands. These ligands could then be used to prepare chiral transition metal complexes capable of catalyzing a wide range of asymmetric transformations, contributing to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Beyond its role as a ligand, the nicotinonitrile moiety itself can be involved in catalytic processes. Nicotinonitrile derivatives have been investigated for their catalytic applications in various organic reactions. researchgate.netrsc.org For example, they can be used in the synthesis of other heterocyclic compounds. Furthermore, the basicity of the pyridine nitrogen allows it to act as an organocatalyst in certain reactions. While direct evidence for the catalytic activity of this compound is not yet available, the presence of the nicotinonitrile core suggests that it could be explored as a catalyst or a precursor to catalysts for specific organic transformations.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of multi-substituted nicotinonitriles is a significant area of research. thieme-connect.comnih.govrsc.org Future efforts for 4-(2-Oxo-2-phenylethyl)nicotinonitrile could focus on developing novel and sustainable synthetic methodologies. Green chemistry principles should be at the forefront of this research, aiming for high atom economy, low E-factors, and the use of environmentally benign solvents and catalysts.

One promising approach is the use of nanomagnetic metal-organic frameworks as reusable catalysts, which have been successfully employed in the synthesis of other nicotinonitrile derivatives. nih.gov Microwave-assisted organic synthesis is another avenue that could lead to rapid and efficient production of the target compound. Researchers could explore one-pot, multi-component reactions that combine readily available starting materials to construct the this compound scaffold in a single step, minimizing waste and purification efforts. The development of such methods would not only be academically significant but also crucial for any future large-scale applications. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |

|---|---|---|

| Nanomagnetic Catalysis | Easy catalyst recovery and reuse, high efficiency. | Catalyst loading, reaction temperature, solvent system. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Microwave power, temperature, reaction time. |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | Choice of precursors, catalyst, reaction conditions. |

| Flow Chemistry | Scalability, precise control over reaction parameters, improved safety. | Flow rate, temperature, residence time, reactor design. |

Exploration of New Biological Targets and Pathways

The nicotinonitrile and pyridine (B92270) scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govnih.govnih.gov This suggests that this compound could also possess interesting biological activities.

Future research should involve screening this compound against a variety of biological targets. Given that some nicotinonitrile derivatives have shown potent anticancer activity by inhibiting tyrosine kinases, this class of enzymes would be a logical starting point for investigation. nih.gov Additionally, the antimicrobial potential against pathogenic bacteria and fungi should be explored, as related heterocyclic compounds have demonstrated significant efficacy in this area. nih.govresearchgate.net The presence of the phenacyl group might also confer unique interactions with biological targets, warranting a broad-based screening approach.

Table 2: Potential Biological Activities and Targets for this compound

| Therapeutic Area | Potential Molecular Target/Pathway | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Tyrosine Kinases, Apoptosis Induction | Nicotinonitrile derivatives show anticancer effects via these mechanisms. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Pyridine and flavonoid derivatives exhibit potent antimicrobial properties. nih.govnih.govresearchgate.net |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Pyridine-containing drugs are used as anti-inflammatory agents. nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) | Some pyridine derivatives act as AChE inhibitors. nih.gov |

Advanced Computational Modeling for Mechanism Elucidation

To complement experimental studies, advanced computational modeling can provide deep insights into the structure-activity relationships of this compound. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic properties, and reactive sites. Molecular docking simulations can predict the binding affinity and interaction patterns of the compound with various biological targets, helping to prioritize experimental screening efforts.

Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complexes and to understand the dynamic behavior of the molecule in a biological environment. These computational approaches can accelerate the drug discovery process by providing a rational basis for the design of more potent and selective analogs.

Integration with Combinatorial Chemistry and High-Throughput Screening

The structure of this compound is well-suited for the generation of a combinatorial library. acs.orgacs.org The phenyl ring of the phenacyl group and the pyridine ring are amenable to substitution, allowing for the creation of a diverse set of analogs with varied electronic and steric properties.

By employing combinatorial chemistry techniques, a large library of related compounds can be synthesized. This library can then be subjected to high-throughput screening (HTS) to rapidly identify hits against a panel of biological targets. This integrated approach can efficiently explore the chemical space around the this compound scaffold and identify lead compounds for further optimization. The Kröhnke pyridine synthesis is an example of a method that is well-suited for creating combinatorial libraries. acs.org

Application in Emerging Fields (e.g., agrochemicals, functional dyes)

Beyond pharmaceuticals, the unique electronic and photophysical properties of nicotinonitrile derivatives suggest potential applications in other fields. researchgate.net The investigation of this compound and its derivatives as agrochemicals, such as fungicides or insecticides, could be a fruitful area of research, given the known activity of related compounds. nih.gov

Furthermore, the conjugated system in this molecule could give rise to interesting photophysical properties, making it a candidate for use as a functional dye. researchgate.net Research into its absorption and emission spectra, as well as its quantum yield, could reveal applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe for biological imaging. The functionalization of natural dyes has been shown to significantly improve their performance in applications like organic solar cells. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 4-(2-Oxo-2-phenylethyl)nicotinonitrile, and how can reaction yields be optimized?

- Methodological Answer : Two primary synthetic routes are reported:

- Method A : Yields 94% via condensation of precursors under unspecified conditions.

- Method B : Yields 89% with slight modifications to reaction stoichiometry or solvent systems .

- Optimization Strategies :

- Vary catalysts (e.g., Lewis acids) to enhance electrophilic substitution.

- Adjust reaction temperature and time to minimize side products.

- Use high-purity starting materials to improve reproducibility.

Q. How is the nitrile functional group in this compound characterized experimentally?

- Methodological Answer : Key spectroscopic data include:

| Functional Group | IR Absorption (cm⁻¹) | Significance |

|---|---|---|

| Nitrile (C≡N) | 2211 | Confirms cyano group presence |

| Ketone (C=O) | 1675 | Validates 2-oxoethyl moiety |

- Complementary Techniques :

- ¹H/¹³C NMR : Assign aromatic and aliphatic proton environments (not explicitly reported but inferred from analogous compounds).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : While specific protocols are not detailed, antimicrobial evaluation typically involves:

- Agar Dilution : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Microplate Assays : Quantify growth inhibition via optical density measurements.

- Positive Controls : Compare activity against standard antibiotics (e.g., ampicillin) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between crystallographic data and theoretical predictions for this compound?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL (via SHELX system) to refine X-ray diffraction data, resolving bond-length/angle discrepancies .

- DFT Calculations : Compare optimized geometries (e.g., Gaussian software) with experimental structures to identify steric/electronic mismatches.

- Example Workflow :

Refine experimental data using SHELXL.

Perform DFT optimization at B3LYP/6-311+G(d,p) level.

Overlay structures to analyze deviations (>0.05 Å suggests experimental artifacts).

Q. What strategies address low regioselectivity during functionalization of the pyridine ring in this compound?

- Methodological Answer :

- Directing Groups : Install temporary substituents (e.g., -OMe) to guide electrophilic attack.

- Metal Catalysis : Use Pd/Cu-mediated cross-coupling for C-H activation at specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient sites (e.g., para to nitrile) .

Q. How do structural modifications of the 2-oxo-2-phenylethyl moiety impact biological activity?

- Methodological Answer :

- SAR Studies :

| Modification | Observed Effect | Reference |

|---|---|---|

| Phenyl → Heteroaryl | Alters lipophilicity and target binding | |

| Ketone → Ester | Reduces electrophilicity, decreasing reactivity with thiols |

- Key Metrics :

- LogP : Measure partition coefficients to assess membrane permeability.

- Enzyme Inhibition : Test modified compounds against target enzymes (e.g., viral proteases).

Data Contradiction Analysis

Q. How should researchers reconcile conflicting antimicrobial activity data across studies?

- Methodological Answer :

- Variable Factors :

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity differences.

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.